tamoxifen methiodide
tamoxifen methiodide
Brand Name:
Vulcanchem
CAS No.:
107256-99-5
VCID:
VC0028564
InChI:
InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-;
SMILES:
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-]
Molecular Formula:
C27H32INO
Molecular Weight:
513.5 g/mol
tamoxifen methiodide
CAS No.: 107256-99-5
Main Products
VCID: VC0028564
Molecular Formula: C27H32INO
Molecular Weight: 513.5 g/mol
CAS No. | 107256-99-5 |
---|---|
Product Name | tamoxifen methiodide |
Molecular Formula | C27H32INO |
Molecular Weight | 513.5 g/mol |
IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-trimethylazanium;iodide |
Standard InChI | InChI=1S/C27H32NO.HI/c1-5-26(22-12-8-6-9-13-22)27(23-14-10-7-11-15-23)24-16-18-25(19-17-24)29-21-20-28(2,3)4;/h6-19H,5,20-21H2,1-4H3;1H/q+1;/p-1/b27-26-; |
Standard InChIKey | PXJJOGITBQXZEQ-JTHROIFXSA-M |
Isomeric SMILES | CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C)/C3=CC=CC=C3.[I-] |
SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Canonical SMILES | CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C)C3=CC=CC=C3.[I-] |
Synonyms | tamoxifen methiodide |
PubChem Compound | 3033898 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume